

Application Note: Protocol for Encapsulating Hydrophobic Drugs in 14:0 EPC Liposomes

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Compound of Interest		
Compound Name:	14:0 EPC chloride	
Cat. No.:	B15577609	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liposomes are nano-sized spherical vesicles composed of one or more phospholipid bilayers, making them highly effective drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds.[1][2] 1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0 EPC, DMPC) is a saturated phospholipid commonly used in liposome formulations. Hydrophobic drugs, which have poor aqueous solubility, can be incorporated into the lipid bilayer of liposomes, enhancing their stability, bioavailability, and therapeutic efficacy.[3][4]

This application note provides a detailed protocol for the encapsulation of hydrophobic drugs in 14:0 EPC liposomes using the thin-film hydration method followed by extrusion. This is a robust and widely used technique that produces unilamellar vesicles with a controlled and homogenous size distribution.[5][6][7] We also provide protocols for the characterization of the resulting liposomes, including size, polydispersity, and encapsulation efficiency.

Data Presentation

The following tables summarize typical quantitative data for liposomal formulations. Parameters such as lipid composition, drug-to-lipid ratio, and the sizing method can significantly influence the final characteristics of the liposomes.

Table 1: Example Formulation and Process Parameters



Parameter	Value/Type	Rationale
Primary Lipid	14:0 EPC (DMPC)	Forms the main bilayer structure.
Stabilizing Lipid	Cholesterol	Increases membrane stability, reduces drug leakage.[8][9]
Lipid Molar Ratio	14:0 EPC : Cholesterol (e.g., 7:3 or 4:1)	Optimized for membrane integrity and stability.
Hydrophobic Drug	(e.g., Curcumin, Paclitaxel)	Incorporated within the lipid bilayer.[10]
Drug-to-Lipid (D/L) Ratio	0.01 - 0.1 (w/w)	Critical for optimizing encapsulation and preventing bilayer saturation.[10][11]
Preparation Method	Thin-Film Hydration followed by Extrusion	Highly reproducible method for generating unilamellar vesicles of a defined size.[5][7]

| Hydration Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous phase for liposome formation.[12] |

Table 2: Expected Physicochemical Properties

Property	Typical Value	Method of Analysis
Average Particle Size	80 - 150 nm	Dynamic Light Scattering (DLS)[1][13]
Polydispersity Index (PDI)	< 0.2 (typically < 0.1)	Dynamic Light Scattering (DLS)[1][13]
Zeta Potential	-5 to -15 mV (for neutral lipids)	Electrophoretic Light Scattering[12][13]

| Morphology | Spherical, unilamellar vesicles | Transmission Electron Microscopy (TEM)[14] |



Table 3: Encapsulation Efficiency & Drug Release

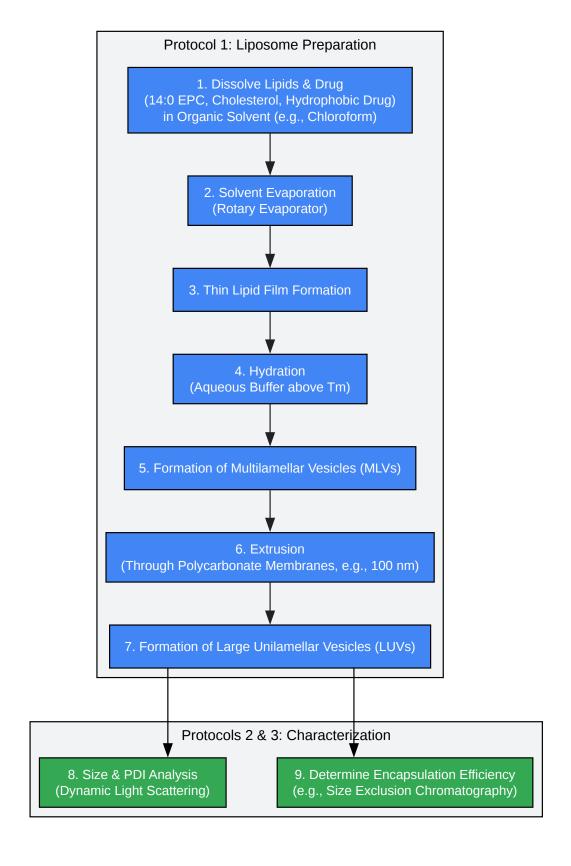
Parameter	Typical Value	Method of Determination
Encapsulation Efficiency (EE%)	>80% for hydrophobic drugs	Separation of free drug (e.g., SEC) followed by quantification (e.g., HPLC). [10][15]
Drug Loading (DL%)	Varies based on D/L ratio	Calculation based on EE% and initial drug/lipid amounts.[16]
In Vitro Drug Release	Slow release profile (e.g., <25% in 72h at 37°C)	Dialysis Method against a release medium.[15][17]

Note: The drug release rate is highly dependent on the lipid composition. Liposomes made from DMPC ($Tm = 23^{\circ}C$) will have a faster release profile compared to those made from lipids with higher transition temperatures like DPPC ($Tm = 41^{\circ}C$) or DSPC ($Tm = 55^{\circ}C$) when measured at $37^{\circ}C$.[17]

Experimental Workflow and Liposome Structure

The following diagrams illustrate the experimental workflow for preparing and characterizing drug-loaded liposomes and the final structure of the vesicle.





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Caption: Experimental workflow for hydrophobic drug encapsulation in liposomes.



Caption: Structure of a liposome with a hydrophobic drug in the bilayer.

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of LUVs with an encapsulated hydrophobic drug.

Materials:

- 1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0 EPC)
- Cholesterol
- · Hydrophobic drug of interest
- Chloroform or a 2:1 chloroform:methanol mixture (v/v)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Equipment: Rotary evaporator, round-bottom flask, water bath, liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size), gas-tight syringes.[12]

Methodology:

- Lipid and Drug Dissolution: a. Weigh the desired amounts of 14:0 EPC, cholesterol, and the
 hydrophobic drug. The drug-to-lipid ratio is a critical parameter to optimize.[11] b. Dissolve
 the components completely in the organic solvent in a round-bottom flask. A clear solution
 indicates homogenous mixing.[18]
- Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Immerse the flask in a water bath set to a temperature below the phase transition temperature (Tm) of 14:0 EPC (Tm = 23°C), for example, at 20°C. c. Start the rotation and gradually reduce the pressure to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.[14] [19] d. To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours or overnight.[12]



- Hydration: a. Pre-heat the hydration buffer (e.g., PBS pH 7.4) to a temperature above the Tm of 14:0 EPC (e.g., 30-35°C).[20][21] b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or using a vortex mixer until the lipid film peels off the glass and forms a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.[9][12]
- Extrusion (Sizing): a. Assemble the extrusion device with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder assembly to the same temperature as the hydration step (above Tm).[1][14] b. Load the MLV suspension into one of the gas-tight syringes. c. Force the suspension through the membrane into the second syringe. This constitutes one pass. d. Repeat the extrusion for an odd number of passes (e.g., 11 to 21 passes) to ensure the entire sample passes through the filter an equal number of times.[20] [22] e. The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a narrow size distribution.[5] Store the liposome suspension at 4°C.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

This protocol is for determining the average size, size distribution, and PDI of the liposomes.

Methodology:

- Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
- Set the parameters on the DLS instrument (e.g., Zetasizer). For dispersant, select water at 25°C.[22]
- Equilibrate the sample temperature for at least 120 seconds before measurement.[22]
- Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered acceptable for drug delivery applications. [23]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

This protocol determines the percentage of the initial drug that has been successfully encapsulated within the liposomes.



Methodology:

- Separation of Free Drug: a. Separate the unencapsulated (free) drug from the liposome suspension. Size Exclusion Chromatography (SEC) is a common method.[15][24] b. Prepare an SEC column (e.g., Sephadex G-50) and equilibrate it with the hydration buffer. c. Carefully load the liposome suspension onto the column. d. Elute with the buffer. The larger liposomes will elute first in the void volume, while the smaller free drug molecules will be retained and elute later. e. Collect the fractions containing the purified liposomes.
- Quantification of Drug: a. Total Drug (Dt): Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes by adding a suitable organic solvent (e.g., methanol) or detergent to release the encapsulated drug.[15] b. Encapsulated Drug (De): Take an aliquot of the purified liposome suspension from the SEC step. Disrupt these liposomes in the same manner. c. Quantify the drug concentration in both samples using a suitable analytical technique, such as HPLC or UV-Vis Spectrophotometry.
- Calculation of EE%: a. Calculate the Encapsulation Efficiency using the following formula: EE% = (Amount of drug in purified liposomes / Amount of drug in initial liposomes) x 100

Troubleshooting

Problem	Possible Cause	Suggested Solution
Large and Polydisperse Liposomes (PDI > 0.3)	Incomplete hydration; Insufficient extrusion passes.	Increase hydration time with gentle agitation. Increase the number of extrusion passes. Ensure extrusion is performed above the lipid's Tm.[12]
Low Encapsulation Efficiency (EE%)	Drug-to-lipid ratio is too high (bilayer saturation); Drug precipitation in organic solvent.	Decrease the drug-to-lipid ratio.[10] Ensure the drug is fully solubilized with the lipids in the organic solvent.
Liposome Aggregation Over Time	Unstable formulation.	Ensure sufficient cholesterol is included in the formulation. Store at 4°C. Avoid freezing unless a cryoprotectant is used.



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